

An In-depth Technical Guide on the Physicochemical and Biological Profile of ZINC194100678

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Compound of Interest		
Compound Name:	ZINC194100678	
Cat. No.:	B11930747	Get Quote

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Disclaimer: Direct experimental data for the compound **ZINC194100678**, identified as 1-(2-fluorophenyl)-N-[4-(1-methylpiperidin-4-yl)phenyl]methanimine, is not readily available in the public domain. This guide has been compiled using data from structurally similar compounds and general principles of medicinal chemistry and drug discovery. The information presented herein should be considered as predictive and for preliminary research purposes only. Experimental validation is crucial for confirming these properties.

Introduction

ZINC194100678 is a chemical entity cataloged in the ZINC database, a valuable resource for virtual screening and drug discovery. Its structure, featuring a fluorophenyl group, a methanimine linker, and a methylpiperidyl moiety, suggests potential interactions with various biological targets. This document provides a comprehensive overview of its predicted physicochemical properties, potential biological activities based on structural analogs, and generalized experimental protocols for its characterization.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Due to the absence of specific experimental data for



ZINC194100678, the following table summarizes computed properties for structurally related compounds available in public databases such as PubChem. These values provide an estimate of the expected properties of **ZINC194100678**.

Property	Predicted Value	Data Source
Molecular Formula	C19H22FN3	-
Molecular Weight	311.4 g/mol	-
XLogP3	3.5	PubChem (Computed for similar structures)
Hydrogen Bond Donors	0	PubChem (Computed for similar structures)
Hydrogen Bond Acceptors	3	PubChem (Computed for similar structures)
Rotatable Bond Count	4	PubChem (Computed for similar structures)
Topological Polar Surface Area	24.9 Ų	PubChem (Computed for similar structures)
Formal Charge	0	PubChem (Computed for similar structures)

Experimental Protocols

The following are generalized experimental protocols that would be suitable for the determination of the physicochemical and biological properties of **ZINC194100678**.

Synthesis and Structural Characterization

A plausible synthetic route for 1-(2-fluorophenyl)-N-[4-(1-methylpiperidin-4-yl)phenyl]methanimine would likely involve the condensation of 2-fluorobenzaldehyde with 4-(1-methylpiperidin-4-yl)aniline.



- General Synthesis: Equimolar amounts of 2-fluorobenzaldehyde and 4-(1-methylpiperidin-4-yl)aniline would be refluxed in a suitable solvent such as ethanol or methanol, with a catalytic amount of a weak acid (e.g., acetic acid) for a period of 2-6 hours. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the solvent would be removed under reduced pressure, and the crude product purified by column chromatography on silica gel or by recrystallization.
- Structural Confirmation: The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
 - Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.
 - Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule, such as the C=N stretch of the imine.

Physicochemical Property Determination

- Solubility: The solubility of the compound in various solvents (e.g., water, phosphate-buffered saline, ethanol, DMSO) would be determined using the shake-flask method or a highthroughput kinetic solubility assay.
- LogP/LogD: The lipophilicity would be experimentally determined using the shake-flask method by partitioning the compound between n-octanol and water, followed by quantification in each phase using UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS). The distribution coefficient (LogD) would be measured at physiological pH (7.4).
- pKa: The acid dissociation constant(s) would be determined by potentiometric titration or by UV-spectrophotometric methods across a range of pH values.

In Vitro Biological Activity Screening



Based on its structural motifs, **ZINC194100678** could be screened against a panel of receptors and enzymes. For instance, many piperidine-containing compounds exhibit activity at central nervous system (CNS) targets.

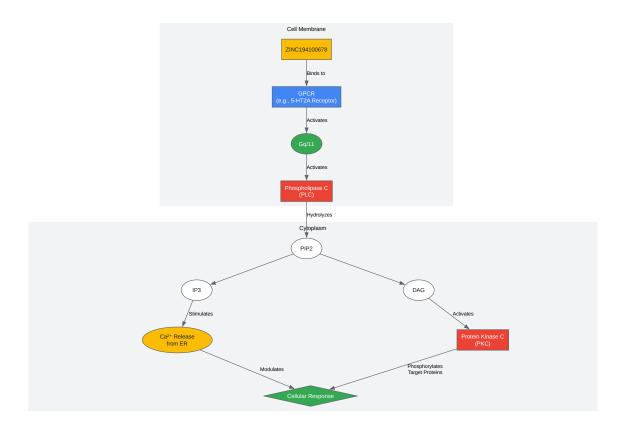
- Receptor Binding Assays: Radioligand binding assays would be used to determine the
 affinity of the compound for a panel of receptors, such as serotonin (e.g., 5-HT₂A) or
 dopamine receptors.[1]
- Enzyme Inhibition Assays: The inhibitory activity against various enzymes could be assessed using in vitro enzymatic assays.
- Cell-Based Functional Assays: Cellular assays would be employed to determine the functional activity of the compound (e.g., agonist, antagonist, or inverse agonist) at specific targets identified in binding assays.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for **ZINC194100678**, its structural components are present in pharmacologically active molecules. The N-arylpiperidine moiety is a common scaffold in CNS-active drugs. For example, some fentanyl analogs, which are potent opioid receptor agonists, contain a similar core structure.[2] Additionally, various piperidine derivatives have been explored as antagonists or inverse agonists at serotonin receptors, such as the 5-HT₂A receptor, which are targets for antipsychotic medications.[1]

Given these precedents, **ZINC194100678** could potentially modulate neurotransmitter systems in the CNS. A hypothetical signaling pathway that could be investigated is its interaction with G-protein coupled receptors (GPCRs), such as serotonin or dopamine receptors.





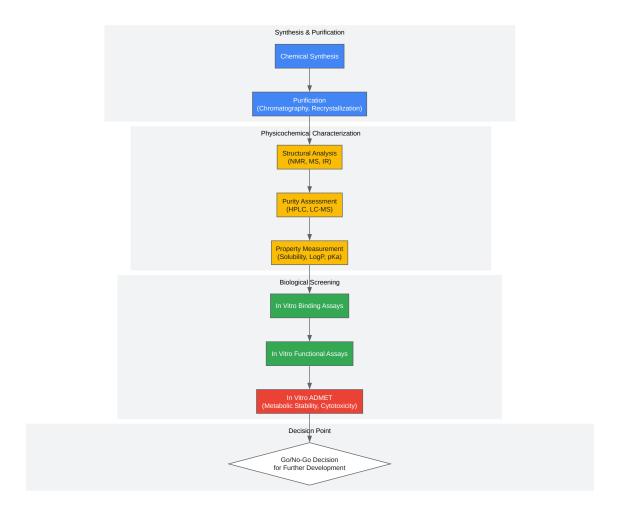
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Caption: Hypothetical Gq-coupled GPCR signaling pathway potentially modulated by **ZINC194100678**.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the initial characterization of a novel chemical entity like **ZINC194100678**.





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Caption: General experimental workflow for the characterization of a novel chemical entity.

Conclusion

ZINC194100678 represents an under-investigated molecule with structural features that suggest potential biological activity, particularly within the central nervous system. This guide provides a foundational understanding of its predicted properties and a roadmap for its experimental evaluation. Further research, beginning with its chemical synthesis and followed by a systematic characterization of its physicochemical and biological properties, is necessary to unlock its therapeutic potential. The provided workflows and protocols offer a starting point



for researchers and drug development professionals interested in exploring this and similar novel chemical entities.

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